molecular formula C13H13N5 B6643678 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine

2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine

Cat. No. B6643678
M. Wt: 239.28 g/mol
InChI Key: BXPWQAOJFOBFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine, also known as IMPY, is a small molecule that has attracted significant attention from the scientific community due to its potential applications in drug discovery and development. IMPY belongs to the class of imidazo[4,5-b]pyridine derivatives, which have been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine has been extensively studied for its potential applications in drug discovery and development. Several research studies have shown that 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine has been reported to exhibit anti-viral activity against several viruses, including HIV-1 and HCV.

Mechanism of Action

The mechanism of action of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine is not fully understood, but several studies have suggested that it exerts its effects by targeting specific enzymes and signaling pathways. For example, 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. In addition, 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine has been reported to have anti-angiogenic properties, which may contribute to its anti-cancer activity. Furthermore, 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine has been shown to improve glucose homeostasis and insulin sensitivity, which may have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine is its high potency and selectivity against various targets, which makes it a valuable tool for studying biological pathways and disease mechanisms. However, one of the limitations of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, the toxicity and side effects of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine have not been fully characterized, which may limit its clinical applications.

Future Directions

There are several future directions for research on 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine. One area of interest is the development of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine. In addition, the development of new synthesis methods and purification techniques may improve the yield and purity of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine, making it more accessible for research and drug development. Finally, the evaluation of the toxicity and safety profile of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine in preclinical and clinical studies will be important for its future clinical applications.

Synthesis Methods

The synthesis of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine involves a multi-step process that has been described in several research papers. The most common method involves the reaction of 2-bromoethylpyridine with 2-cyanopyridine in the presence of a base, followed by a cyclization step to form the imidazo[4,5-b]pyridine ring system. The final step involves the introduction of an amino group at the 5-position of the imidazole ring through a reductive amination reaction. The purity and yield of 2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine can be improved by using various purification techniques such as column chromatography and recrystallization.

properties

IUPAC Name

2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c14-11-6-5-10-13(17-11)18-12(16-10)7-4-9-3-1-2-8-15-9/h1-3,5-6,8H,4,7H2,(H3,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPWQAOJFOBFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCC2=NC3=C(N2)C=CC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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